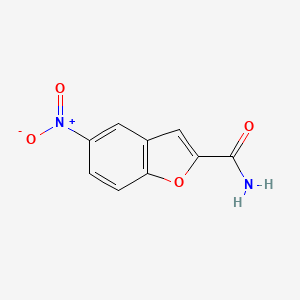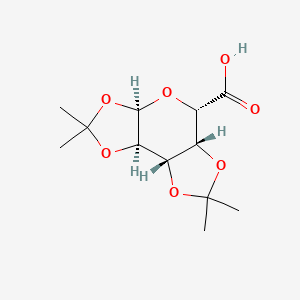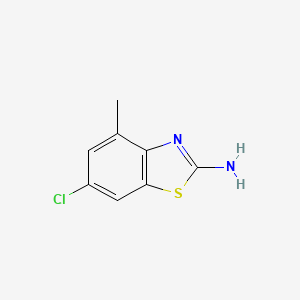
4,6-Dichlor-N,N-diphenyl-1,3,5-triazin-2-amin
Übersicht
Beschreibung
CL-28786: Paraquatdichlorid (C12H14N2.2Cl) . Es wird in der Landwirtschaft häufig als Herbizid zur Bekämpfung von Unkräutern und Gräsern eingesetzt. Paraquatdichlorid ist bekannt für seine Wirksamkeit bei der Zerstörung von Pflanzenschädlingen durch Hemmung der Photosynthese .
Wissenschaftliche Forschungsanwendungen
Paraquatdichlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als redoxaktive Verbindung in elektrochemischen Studien eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf die Zellatmung und oxidativen Stress.
Medizin: Untersucht auf seine potenzielle Rolle bei der Induktion oxidativer Schäden in Zellen.
Industrie: Als Herbizid zur Bekämpfung von Unkräutern und Gräsern in landwirtschaftlichen Feldern eingesetzt
Wirkmechanismus
Paraquatdichlorid übt seine Wirkung aus, indem es das Photosystem I in Pflanzen hemmt, was zur Produktion von reaktiven Sauerstoffspezies führt. Diese reaktiven Sauerstoffspezies verursachen oxidative Schäden an Zellkomponenten, was letztendlich zum Zelltod führt. Die molekularen Ziele umfassen:
Photosystem I: Hemmung des Elektronentransfers
Mitochondrien: Induktion von oxidativem Stress und Schäden.
Wirkmechanismus
Target of Action
The primary targets of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are certain types of bacteria and fungi. The compound has been found to be more active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . These microorganisms play a crucial role in various infections and diseases.
Mode of Action
It is known that the compound interacts with these microorganisms, leading to their inhibition or death . The compound’s effectiveness against these microorganisms suggests that it likely interferes with essential biological processes within these cells.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of the targeted microorganisms .
Pharmacokinetics
The compound’s effectiveness against certain microorganisms suggests that it is likely well-absorbed and distributed within the organism to reach its targets .
Result of Action
The result of the action of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is the inhibition or death of the targeted microorganisms. This leads to a reduction in the infection or disease caused by these microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Paraquatdichlorid wird durch Reaktion von 4,4'-Bipyridin mit Methyliodid in Gegenwart einer Base synthetisiert, gefolgt von der Behandlung mit Salzsäure zur Bildung des Dichloridsalzes. Die Reaktionsbedingungen umfassen typischerweise:
Temperatur: Raumtemperatur bis 50 °C
Lösungsmittel: Wasserige oder organische Lösungsmittel wie Ethanol
Reaktionszeit: Mehrere Stunden, um die Reaktion abzuschließen
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Paraquatdichlorid unter Verwendung von großtechnischen chemischen Reaktoren hergestellt. Der Prozess beinhaltet:
Mischen: 4,4'-Bipyridin und Methyliodid werden in einem Reaktor gemischt.
Reaktion: Das Gemisch wird erhitzt und gerührt, um die Reaktion zu fördern.
Reinigung: Das resultierende Produkt wird durch Techniken wie Kristallisation oder Destillation gereinigt.
Umsetzung: Das gereinigte Produkt wird mit Salzsäure behandelt, um das Dichloridsalz zu bilden.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Paraquatdichlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um reaktive Sauerstoffspezies zu bilden.
Reduktion: Es kann reduziert werden, um ein stabiles Radikal-Kation zu bilden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid
Lösungsmittel: Wasser, Ethanol, Aceton
Hauptsächlich gebildete Produkte:
Oxidation: Reaktive Sauerstoffspezies wie das Superoxidanion
Reduktion: Stabiles Radikal-Kation
Substitution: Verschiedene substituierte Bipyridiniumverbindungen.
Vergleich Mit ähnlichen Verbindungen
Paraquatdichlorid ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Toxizität und Wirksamkeit als Herbizid einzigartig. Ähnliche Verbindungen umfassen:
Diquat: Ein weiteres Bipyridiniumherbizid mit ähnlichen Eigenschaften, aber geringerer Toxizität.
Methylviologen: Eine verwandte Verbindung, die in redoxchemischen Studien verwendet wird.
Paraquatdichlorid zeichnet sich durch seine starke herbizide Aktivität und seine Fähigkeit, oxidativen Stress zu induzieren, aus .
Eigenschaften
IUPAC Name |
4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKAQTBBQJSDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274830 | |
| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16033-74-2 | |
| Record name | 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)



![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)


![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)

